Cannithrene 2 is derived from Cannabis sativa, a plant known for its diverse chemical profile that includes cannabinoids, flavonoids, and terpenoids. The compound was identified during research into the acidic fractions of Cannabis extracts, particularly focusing on minor components that contribute to the physiological effects of the plant .
The total synthesis of cannithrene 2 has been reported using a unique approach that emphasizes regioselective cyclization. The synthesis begins with the preparation of a key cyclophane intermediate that incorporates a rigid cis-stilbene moiety. The process involves several steps:
Cannithrene 2 has a complex molecular structure characterized by its phenanthrene backbone and multiple functional groups.
COC1=C(C2=C(CCC3=C2C(=CC(=C3)OC)O)C=C1)OThe structure features two methoxy groups and two hydroxyl groups, contributing to its chemical reactivity and potential biological activity .
Cannithrene 2 can participate in various chemical reactions typical of phenolic compounds. Notably:
Data supporting these hypotheses are still being compiled as research into minor cannabinoids and their metabolites continues .
Relevant data indicate that its structure allows for significant reactivity typical of polycyclic aromatic compounds .
Cannithrene 2 has potential applications in various scientific fields:
Further research is needed to fully elucidate its applications and potential benefits in these areas .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: